molecular formula C17H19NO3 B2824252 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097872-61-0

2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2824252
CAS No.: 2097872-61-0
M. Wt: 285.343
InChI Key: VOKCVJBYOLTILZ-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is unique due to its combination of a cyclopropyl group, a furan ring, and a hydroxyethyl group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

2-cyclopropyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-15(11-18-17(20)10-12-3-4-12)13-5-7-14(8-6-13)16-2-1-9-21-16/h1-2,5-9,12,15,19H,3-4,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKCVJBYOLTILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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